
Estradiol Impurity 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol Impurity 11 is a byproduct or degradation product of estradiol, a naturally occurring estrogen hormone. Estradiol is primarily involved in the regulation of the female reproductive system and secondary sexual characteristics. Impurities like this compound are often studied to understand the stability, efficacy, and safety of pharmaceutical formulations containing estradiol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Estradiol Impurity 11 typically involves the degradation of estradiol under specific conditions. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity from estradiol samples . The degradation can be induced by various factors such as light, heat, and pH changes.
Industrial Production Methods
In an industrial setting, the production of this compound is not typically a goal but rather a byproduct of the manufacturing process of estradiol. The impurity is usually monitored and controlled to ensure the purity and quality of the final estradiol product. Techniques such as supercritical fluid chromatography (SFC) and HPLC are employed to detect and quantify the impurity .
Análisis De Reacciones Químicas
Types of Reactions
Estradiol Impurity 11 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of estrone, while reduction could yield dihydroestradiol .
Aplicaciones Científicas De Investigación
Estradiol Impurity 11 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of estradiol-containing medications. Its presence and concentration are critical parameters in the quality control of hormone replacement therapies and other estradiol-based treatments . Additionally, understanding the impurity’s behavior can provide insights into the stability and degradation pathways of estradiol, which is valuable for developing more stable formulations.
Mecanismo De Acción
The mechanism
Propiedades
Número CAS |
92817-11-3 |
|---|---|
Fórmula molecular |
C18H23FO2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16R,17S)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 |
Clave InChI |
KDLLNMRYZGUVMA-PNVOZDDCSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)F)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


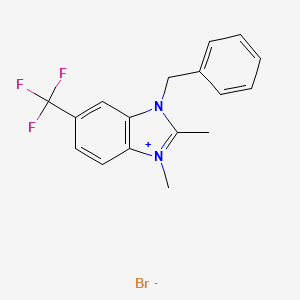
![[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride](/img/structure/B13411518.png)

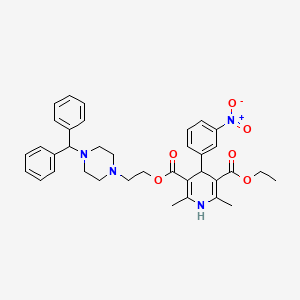
![Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
![1-[Ethoxy(phenyl)methyl]-1H-imidazole](/img/structure/B13411554.png)
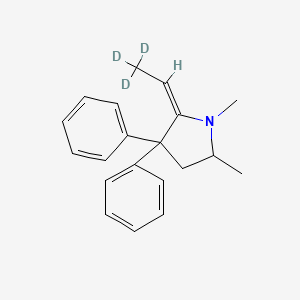
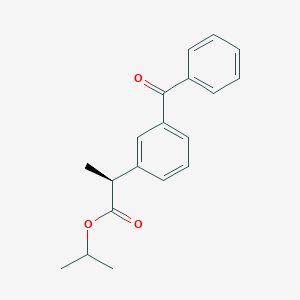

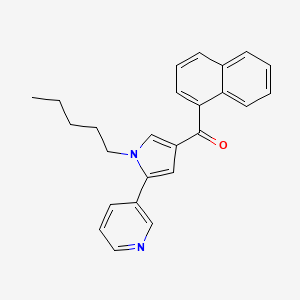
![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)
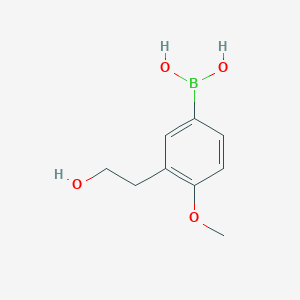
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)
